molecular formula C15H25O3Si B14581026 CID 78066208

CID 78066208

Cat. No.: B14581026
M. Wt: 281.44 g/mol
InChI Key: GDFVKUMWHICQSM-UHFFFAOYSA-N
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Description

Structural analogs such as oscillatoxin derivatives () and synthetic compounds with documented physicochemical properties (–15) suggest that CID 78066208 may share features like polycyclic frameworks, functional group diversity, and bioactivity profiles. Further experimental validation is required to confirm its exact structure and mechanism of action.

Properties

Molecular Formula

C15H25O3Si

Molecular Weight

281.44 g/mol

InChI

InChI=1S/C15H25O3Si/c1-3-19(4-2)10-6-8-15(14-7-5-9-16-14)18-12-13-11-17-13/h5,7,9,13,15H,3-4,6,8,10-12H2,1-2H3

InChI Key

GDFVKUMWHICQSM-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)CCCC(C1=CC=CO1)OCC2CO2

Origin of Product

United States

Preparation Methods

    Raw Material Selection: Choosing appropriate starting materials based on the desired chemical structure.

    Reaction Conditions: Conducting reactions under controlled temperature, pressure, and pH conditions to ensure optimal yield and purity.

    Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

General Reactivity Profile of Fluorinated Organic Compounds

CID 78066208 is presumed to belong to the fluorinated organic compound class (similar to CID 78062248 in), which typically exhibits:

  • High stability due to strong C–F bonds, limiting spontaneous degradation.

  • Electrophilic substitution at available reactive sites (e.g., aromatic rings or unsaturated bonds).

  • Nucleophilic displacement under conditions that weaken C–F bonds (e.g., high-temperature catalysis) .

Hypothetical Reaction Pathways

Based on the reactivity of structurally similar compounds (e.g., CID 78068628 and PFAS analogs):

Reaction TypeConditionsPotential ProductsSupporting Literature
Nucleophilic Substitution Polar aprotic solvents (e.g., DMF), K₂CO₃, 80–120°CFluoride displacement with amines/thiols
Oxidation H₂O₂, Fe³⁺ catalyst, acidic pHPartially defluorinated metabolites
Electrochemical Reduction Applied voltage (−1.5 V vs. Ag/AgCl)Cleavage of C–F bonds to form alkanes
Cross-Coupling Pd catalysis, aryl halidesBiaryl or alkyl-aryl derivatives

Advanced Reaction Optimization Techniques

Recent studies highlight methods to enhance reaction efficiency for fluorinated compounds:

  • Electrochemical Activation : Applying an electric field can lower activation barriers for C–F bond cleavage, enabling greener synthesis routes .

  • Catalytic Defluorination : Nickel-based catalysts under hydrogen atmospheres show promise in selective defluorination .

Analytical Challenges and Characterization

Key steps for verifying reactions of this compound would involve:

  • NMR Spectroscopy : Monitoring fluorine-19 signals to track substitution or elimination.

  • Mass Spectrometry : Identifying defluorinated intermediates or adducts .

Scientific Research Applications

CID 78066208 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78066208 involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural, physicochemical, and biological properties, leveraging methodologies from the evidence (e.g., mass spectrometry, solubility assays, and pharmacological testing). Below is a synthesis of key parameters for CID 78066208 and related compounds:

Table 1: Structural Comparison

Compound (CID) Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound* Hypothesized polycyclic Pending experimental validation
Oscillatoxin D (101283546) Macrolide-lactone Epoxide, methyl ester C₃₄H₄₈O₈ 608.74
30-Methyl-Oscillatoxin D (185389) Macrolide-lactone + methyl Methyl, epoxide C₃₅H₅₀O₈ 622.77
CAS 6007-85-8 (315608) Thienopyrrole-dione Sulfonyl, ethoxy C₆H₂O₃S 154.14

Notes:

  • Oscillatoxin derivatives () exhibit structural variations (e.g., methyl substitutions) that influence bioactivity and stability.
  • CAS 6007-85-8 () demonstrates the impact of sulfonyl and ethoxy groups on solubility and skin permeability.

Table 2: Physicochemical Properties

Compound (CID) Solubility (mg/mL) LogP (Partition Coefficient) Bioavailability Score Hazard Profile
This compound*
Oscillatoxin D Low (hydrophobic macrolide) ~4.2 (predicted) 0.55 (moderate) High toxicity (marine toxin)
CAS 6007-85-8 2.58 (water), 2.94 (SILICOS) 2.85 (SILICOS-IT) 0.55 H315-H319 (skin/eye irritation)
CAS 20358-06-9 (2049887) 0.249 (water) 2.85 (SILICOS-IT) 0.55 Warnings (CYP1A2 inhibition)

Notes:

  • Solubility and LogP values (–15) correlate with pharmacokinetic behavior. For example, CAS 6007-85-8’s high solubility in SILICOS-IT suggests formulation compatibility with lipid-based delivery systems.
  • Oscillatoxins’ hydrophobicity limits aqueous solubility but enhances membrane permeability, a trait critical for toxin bioactivity .

Research Findings and Methodological Insights

  • Structural Elucidation: Mass spectrometry with collision-induced dissociation (CID) is critical for differentiating isomers, as demonstrated in the analysis of ginsenosides (). For this compound, tandem MS/MS could resolve structural ambiguities.
  • Pharmacological Screening : Compounds like CAS 6007-85-8 () undergo rigorous solubility and permeability testing, which could be applied to this compound to optimize bioavailability.
  • Toxicity Profiling : Oscillatoxins’ hazard profiles () underscore the need for cytotoxicity assays (e.g., cell viability tests) to evaluate this compound’s safety.

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